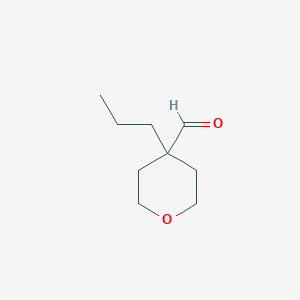
4-Propyloxane-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Propyloxane-4-carbaldehyde is an organic compound with the molecular formula C₉H₁₆O₂. It is a member of the oxane family, characterized by a six-membered ring containing one oxygen atom. This compound is notable for its aldehyde functional group, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Propyloxane-4-carbaldehyde typically involves the formation of the oxane ring followed by the introduction of the aldehyde group. One common method is the cyclization of appropriate precursors under acidic or basic conditions, followed by oxidation to introduce the aldehyde functionality.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using catalysts to enhance yield and selectivity. The process is optimized for cost-effectiveness and efficiency, ensuring high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Propyloxane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Formation of alcohols using reducing agents such as sodium borohydride.
Substitution: Reactions with nucleophiles at the aldehyde carbon, forming imines or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, hydrazines under mild conditions.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Imines, hydrazones.
Wissenschaftliche Forschungsanwendungen
4-Propyloxane-4-carbaldehyde finds applications in various fields:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of 4-Propyloxane-4-carbaldehyde involves its reactivity with nucleophiles due to the electrophilic nature of the aldehyde group. This reactivity allows it to form covalent bonds with various biomolecules, potentially disrupting biological pathways and exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Pyridine-4-carbaldehyde: Another aldehyde with a similar structure but different ring system.
Benzaldehyde: A simpler aromatic aldehyde with distinct reactivity.
Cyclohexanecarbaldehyde: A saturated cyclic aldehyde with different chemical properties.
Uniqueness: 4-Propyloxane-4-carbaldehyde is unique due to its oxane ring structure, which imparts specific steric and electronic properties
Eigenschaften
Molekularformel |
C9H16O2 |
|---|---|
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
4-propyloxane-4-carbaldehyde |
InChI |
InChI=1S/C9H16O2/c1-2-3-9(8-10)4-6-11-7-5-9/h8H,2-7H2,1H3 |
InChI-Schlüssel |
WITJKFGTTFPAMT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(CCOCC1)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-Chlorophenyl)sulfanyl]butan-2-one](/img/structure/B13217254.png)
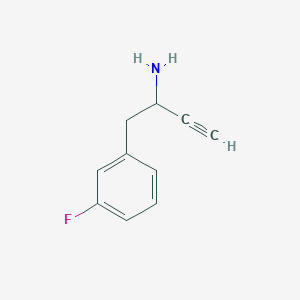

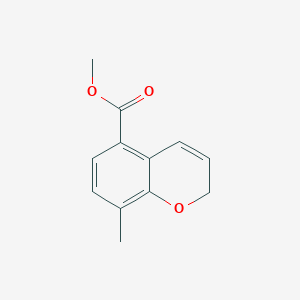

![1-[(Azetidin-3-yl)(phenyl)methyl]-1H-1,2,3-triazole](/img/structure/B13217290.png)
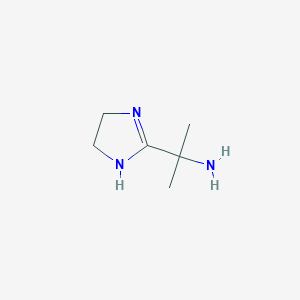



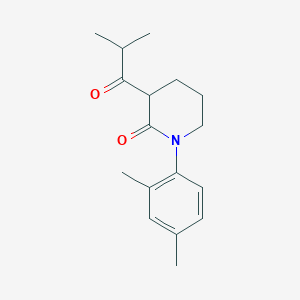
amine](/img/structure/B13217313.png)
![2-[1-(Oxolan-3-YL)-1H-1,2,3-triazol-4-YL]ethan-1-amine](/img/structure/B13217319.png)
